molecular formula C10H17ClN4O B3217932 1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride CAS No. 1185319-52-1

1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride

Cat. No.: B3217932
CAS No.: 1185319-52-1
M. Wt: 244.72 g/mol
InChI Key: MYECZFZVVZKAJX-UHFFFAOYSA-N
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Description

1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C10H17ClN4O. It is a derivative of piperidine and pyrimidine, which are both significant in medicinal chemistry due to their diverse biological activities . This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride typically involves several steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride undergoes various chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include N-oxides, reduced amines, and substituted piperidines.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride involves several molecular targets and pathways:

Comparison with Similar Compounds

1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of the pyrimidine and piperidine moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c1-15-10-5-9(12-7-13-10)14-4-2-3-8(11)6-14;/h5,7-8H,2-4,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYECZFZVVZKAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCCC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185319-52-1
Record name 3-Piperidinamine, 1-(6-methoxy-4-pyrimidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185319-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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